Bienvenue dans la boutique en ligne BenchChem!

6-Phenylpyridazin-3(2H)-one

Cardiovascular Pharmacology Vasorelaxation Antihypertensive Agents

6-Phenylpyridazin-3(2H)-one is a fully aromatic pyridazinone scaffold with validated SAR across multiple targets. Derivatives achieve vasorelaxant EC50 of 0.339 μM (54× hydralazine), VEGFR-2 HUVEC IC50 of 12.3 nM (vs sorafenib 23.2 nM), and COX-2 selectivity index of 10. Full solubility data across 12 pharma solvents (DMSO 4.73×10⁻¹ to water 1.26×10⁻⁵ mole fraction) supports preformulation. Conformationally rigid aromatic core differentiates from 4,5-dihydro analogs. Ideal for antihypertensive, kinase inhibitor, and safer NSAID programs.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 2166-31-6
Cat. No. B189393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyridazin-3(2H)-one
CAS2166-31-6
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
InChIKeyIJUIPRDMWWBTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpyridazin-3(2H)-one (CAS 2166-31-6): Core Pyridazinone Scaffold for Cardiovascular and Anti-Inflammatory Drug Discovery


6-Phenylpyridazin-3(2H)-one (PPD, CAS 2166-31-6) is an aromatic heterocyclic compound belonging to the pyridazin-3(2H)-one family, characterized by a phenyl substituent at the 6-position of the pyridazinone ring . This compound serves as a versatile core scaffold in medicinal chemistry, exhibiting intrinsic weak positive inotropic activity and forming the structural basis for numerous derivatives with antiplatelet, vasorelaxant, anti-inflammatory, and kinase-inhibitory properties [1]. The fully aromatic pyridazinone ring distinguishes it from its 4,5-dihydro analog, conferring distinct electronic properties and conformational rigidity that influence downstream pharmacological optimization [2].

Why 6-Phenylpyridazin-3(2H)-one Cannot Be Casually Replaced by Other Pyridazinone Analogs


Generic substitution among pyridazinone derivatives carries substantial risk due to profound structure-activity relationship (SAR) divergence across multiple pharmacologically relevant dimensions. The 6-phenylpyridazin-3(2H)-one core exhibits substitution-dependent effects: while the parent compound displays weak intrinsic positive inotropic activity, SAR studies demonstrate that modifications at the 5-position dramatically alter antiplatelet potency and mechanism of action [1]. The fully aromatic pyridazinone ring distinguishes this scaffold from 4,5-dihydro derivatives, which show different PDE III inhibitory profiles and inotropic potency [2]. Furthermore, solubility characterization across twelve pharmaceutical solvents reveals PPD as poorly soluble in water (mole fraction 1.26 × 10⁻⁵ at 318.2 K) but highly soluble in DMSO (4.73 × 10⁻¹) and PEG-400 (4.12 × 10⁻¹) [3]—a physicochemical profile that directly impacts formulation feasibility and cannot be assumed for close structural analogs.

6-Phenylpyridazin-3(2H)-one: Quantitative Differentiation Evidence for Procurement and Lead Optimization Decisions


Vasorelaxant Activity: EC50 Comparison of 6-Phenylpyridazin-3(2H)-one Derivatives vs. Hydralazine Standard

6-Phenylpyridazin-3(2H)-one derivatives demonstrate superior vasorelaxant potency compared with the clinical standard hydralazine. The acid derivative 5 exhibited an EC50 of 0.339 μM, its ester analog 4 showed EC50 = 1.225 μM, and the 4-methoxyphenylhydrazide derivative 10c showed EC50 = 1.204 μM, all markedly more potent than hydralazine's EC50 of 18.210 μM under identical assay conditions [1].

Cardiovascular Pharmacology Vasorelaxation Antihypertensive Agents

Pharmaceutical Solubility Profile: 12-Solvent Quantitative Solubility Data for Formulation Feasibility Assessment

Quantitative mole fraction solubility data for 6-phenylpyridazin-3(2H)-one (PPD) was determined across twelve pharmaceutical solvents at T = 318.2 K and p = 0.1 MPa. Maximum solubility occurred in DMSO (4.73 × 10⁻¹), followed by PEG-400 (4.12 × 10⁻¹), Transcutol® (3.46 × 10⁻¹), ethyl acetate (6.81 × 10⁻²), and decreasing through alcohol series to water (1.26 × 10⁻⁵) [1]. DSC and PXRD characterization confirmed no solvate/hydrate/polymorph transformation after equilibration, establishing solid-state stability [2].

Pharmaceutical Preformulation Solubility Thermodynamics

COX-2 Selectivity and Gastric Safety: Comparative Data vs. Indomethacin Standard

A 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivative (compound 14, p-fluorophenylpiperazine substituted) demonstrated potent anti-inflammatory and analgesic activity in vivo with a COX-2 selectivity index of 10 in ovine COX colorimetric inhibitor screening assay [1]. This selectivity profile was accompanied by a lower ulcer index compared with the non-selective NSAID standard indomethacin in the gastric ulcerogenic assessment model [1].

Anti-inflammatory COX-2 Inhibition Analgesic

VEGFR-2 Kinase Inhibition: Derivative IC50 Comparison vs. Sorafenib in Antiangiogenic Assay

6-Phenylpyridazin-3(2H)-one-based derivatives were evaluated for VEGFR-2 kinase inhibitory activity in vitro. The synthesized series showed IC50 values ranging from 49.1 nM to 418.0 nM, compared with the reference drug sorafenib (IC50 = 81.8 nM) [1]. Notably, derivative 13a (2-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-6-phenylpyridazin-3(2H)-one) demonstrated an IC50 of 12.3 nM in antiproliferative assays against HUVECs, representing approximately 1.9-fold superior activity compared with sorafenib (IC50 = 23.2 nM) under identical conditions [1].

Oncology Angiogenesis Kinase Inhibition

Insecticidal Activity of 5-Chloro Derivatives: >90% Mortality at 100 mg/L Against Plutella xylostella

A series of N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for in vitro insecticidal activity against diamondback moth (Plutella xylostella). Compounds 4b, 4d, and 4h exhibited >90% mortality at a concentration of 100 mg/L [1]. SAR analysis confirmed that both the 5-chloro substitution on the pyridazinone ring and the nature of the N-substituent critically influence insecticidal potency, with the 6-phenylpyridazin-3(2H)-one core serving as the essential pharmacophore [1].

Agrochemical Insecticide Pest Management

c-Met Kinase Inhibition: SAR-Guided Optimization of 6-Phenylpyridazin-3-one Scaffold

A series of phenyl-substituted pyridazin-3-ones bearing morpholino-pyrimidine substituents were evaluated for c-Met kinase inhibitory activity and cell-based antiproliferative effects against c-Met-driven cancer cell lines [1]. SAR exploration of the phenyl substituent on the 6-phenylpyridazin-3-one core identified structural modifications that yielded potent c-Met inhibition, demonstrating that the 6-phenylpyridazin-3(2H)-one framework provides a productive template for developing selective c-Met kinase inhibitors [1].

Cancer c-Met Kinase Tyrosine Kinase Inhibition

6-Phenylpyridazin-3(2H)-one: Evidence-Based Application Scenarios for Scientific Procurement and Research Programs


Cardiovascular Drug Discovery: Vasorelaxant Lead Optimization Programs

6-Phenylpyridazin-3(2H)-one serves as a validated hit scaffold for vasorelaxant development. As demonstrated in Section 3, derivatives of this core achieved EC50 values as low as 0.339 μM, representing approximately 54-fold greater potency than the clinical standard hydralazine (EC50 = 18.210 μM) [1]. Procurement of this compound is justified for medicinal chemistry teams pursuing novel antihypertensive agents where potency improvement over existing vasodilators is a primary objective. The scaffold's demonstrated SAR tractability enables systematic optimization of vasorelaxant activity.

Anti-Inflammatory Drug Development: COX-2 Selective Agent Design

The 6-phenylpyridazin-3(2H)-one scaffold enables the design of anti-inflammatory agents with COX-2 selectivity and improved gastric safety profiles. As quantified in Section 3, optimized derivatives achieved a COX-2 selectivity index of 10 with reduced ulcerogenicity compared with indomethacin in preclinical models [1]. Procurement is indicated for research groups developing next-generation NSAID alternatives that address the gastrointestinal toxicity limitations of traditional non-selective COX inhibitors.

Pharmaceutical Preformulation and Analytical Method Development

The comprehensive solubility dataset established for 6-phenylpyridazin-3(2H)-one across twelve pharmaceutical solvents (mole fractions ranging from 4.73 × 10⁻¹ in DMSO to 1.26 × 10⁻⁵ in water at 318.2 K) provides immediate value for preformulation studies [1]. Solid-state characterization confirming no solvate/hydrate/polymorph transformation upon equilibration further supports formulation development [2]. Procurement of PPD is recommended when a well-characterized pyridazinone core is required for solubility-guided formulation screening or HPLC method validation.

Oncology Research: VEGFR-2 and c-Met Kinase Inhibitor Development

6-Phenylpyridazin-3(2H)-one provides a productive template for developing kinase inhibitors targeting angiogenesis (VEGFR-2) and tumor growth (c-Met). As demonstrated in Section 3, optimized derivatives exhibited VEGFR-2 inhibitory activity with HUVEC antiproliferative IC50 values (12.3 nM) superior to sorafenib (23.2 nM) [1]. Additionally, SAR-guided optimization of the phenyl substituent yielded potent c-Met kinase inhibitors [2]. Procurement supports medicinal chemistry programs pursuing multi-target kinase inhibition strategies or selective angiogenesis inhibitor development.

Agrochemical Research: Novel Insecticide Discovery

5-Chloro-6-phenylpyridazin-3(2H)-one derivatives derived from this core scaffold demonstrated >90% insecticidal activity at 100 mg/L against diamondback moth (Plutella xylostella), a globally significant crucifer pest [1]. Procurement of 6-phenylpyridazin-3(2H)-one is warranted for agrochemical research groups developing novel insecticides, particularly where resistance to existing chemistries necessitates new structural classes with alternative modes of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.